N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
The synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dimethoxybenzylamine with thiadiazole derivatives under specific conditions. One common method involves the use of 2,4-dimethoxybenzylamine and 1,3,4-thiadiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or the thiadiazole ring are replaced with other groups.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
- N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-thiol
- N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-ylamine
- N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-carboxamide
These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound, such as its specific interactions with molecular targets, make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELYZLIJTWNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NN=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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